molecular formula C9H10ClN3O2 B2665555 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289385-54-1

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2665555
CAS No.: 1289385-54-1
M. Wt: 227.65
InChI Key: WBVPBUYLOGJZGL-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an azetidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloro-4,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
  • 1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-2-carboxylic acid

Uniqueness

1-(4-Chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine and an azetidine ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-5-2-7(10)12-9(11-5)13-3-6(4-13)8(14)15/h2,6H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVPBUYLOGJZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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